molecular formula C6H12O2 B2940371 1-(2-Hydroxyethyl)cyclobutanol CAS No. 83237-27-8

1-(2-Hydroxyethyl)cyclobutanol

Cat. No. B2940371
CAS RN: 83237-27-8
M. Wt: 116.16
InChI Key: NDCSWRUDYCYSHC-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)cyclobutanol” is a chemical compound with the CAS Number: 83237-27-8 and a molecular weight of 116.16 . It has a linear formula of C6H12O2 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyethyl)cyclobutanol” can be represented by the InChI Code: 1S/C6H12O2/c7-5-4-6(8)2-1-3-6/h7-8H,1-5H2 . This indicates that the compound has a cyclobutanol core with a hydroxyethyl group attached .


Physical And Chemical Properties Analysis

“1-(2-Hydroxyethyl)cyclobutanol” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 116.16 and a linear formula of C6H12O2 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Natural Products

HECB could be used in the synthesis of complex natural products . These products often contain cyclobutane subunits, which are four-membered carbon rings. HECB could potentially be used to construct these rings.

Safety And Hazards

The compound is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-(2-hydroxyethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-4-6(8)2-1-3-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCSWRUDYCYSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)cyclobutanol

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